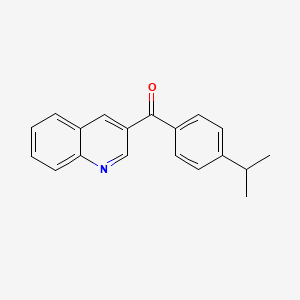

(4-Isopropylphenyl)(quinolin-3-yl)methanone

Description

(4-Isopropylphenyl)(quinolin-3-yl)methanone is a 3-acylquinoline derivative featuring a quinoline core substituted at the 3-position with a ketone-linked 4-isopropylphenyl group. The compound’s quinoline scaffold is associated with diverse applications, including medicinal chemistry and materials science, due to its planar aromatic structure and capacity for π-π interactions .

Properties

IUPAC Name |

(4-propan-2-ylphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-13(2)14-7-9-15(10-8-14)19(21)17-11-16-5-3-4-6-18(16)20-12-17/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZUWCCCESLPAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropylphenyl)(quinolin-3-yl)methanone typically involves the reaction of 4-isopropylbenzoyl chloride with 3-quinolinecarboxaldehyde in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for (4-Isopropylphenyl)(quinolin-3-yl)methanone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization and distillation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropylphenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

(4-Isopropylphenyl)(quinolin-3-yl)methanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Isopropylphenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects. Further research is needed to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Halogenated derivatives (e.g., 4-F, 4-Br) exhibit moderate yields (75–80%) due to reduced reactivity in cross-coupling reactions .

- Electron-Donating Groups (EDGs) : Methoxy-substituted analogs (e.g., 3ac in ) demonstrate higher solubility in polar solvents, critical for biological applications.

- Steric Effects : The isopropyl group in the target compound likely reduces crystallization efficiency compared to planar substituents (e.g., phenyl), as seen in the dihedral angles (72.6–76.2°) of cyclopropane-containing analogs ().

Key Observations :

- Transition Metal-Free Routes : highlights a green chemistry approach with yields comparable to Pd- or Cu-catalyzed methods, avoiding metal contamination.

- Halogen Compatibility : Bromine and chlorine substituents are tolerated in Cu-catalyzed systems (), but sterically demanding groups (e.g., isopropyl) may require optimized conditions.

Physical and Spectral Properties

- Melting Points: Methoxy-substituted quinolines (e.g., 3ac) exhibit lower melting points (~180–200°C) compared to halogenated analogs (e.g., 4k in : 223–225°C) due to reduced crystallinity .

- Hydrogen Bonding: Compounds with hydroxyl groups (e.g., [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol in ) form intermolecular O–H⋯N bonds, enhancing thermal stability .

Biological Activity

(4-Isopropylphenyl)(quinolin-3-yl)methanone, a compound belonging to the quinoline derivatives class, exhibits a range of biological activities that have garnered attention in medicinal chemistry. This article provides an in-depth review of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a quinoline moiety linked to an isopropyl-substituted phenyl group via a methanone linkage. This unique structure is believed to enhance its biological properties compared to other quinoline derivatives due to increased lipophilicity and potential for better membrane permeability.

The biological activities of (4-Isopropylphenyl)(quinolin-3-yl)methanone can be attributed to several key mechanisms:

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial effects, likely through the disruption of bacterial cell membranes and inhibition of critical metabolic pathways.

- Antitumor Properties : It has been shown to induce apoptosis in cancer cells by modulating signaling pathways that regulate cell survival and proliferation.

- Anti-inflammatory Effects : The compound can inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation.

Pharmacokinetics

The pharmacokinetic profile of (4-Isopropylphenyl)(quinolin-3-yl)methanone suggests favorable absorption and distribution characteristics. Preliminary studies indicate good drug-like properties with minimal cardiotoxicity risks. The elimination half-life typically ranges from 3 to 14 hours, depending on formulation and administration route.

Antimicrobial Efficacy

Recent studies have highlighted the effectiveness of (4-Isopropylphenyl)(quinolin-3-yl)methanone against antibiotic-resistant strains of bacteria. The primary targets are bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for DNA replication.

Anticancer Studies

Investigations into the structure-activity relationship (SAR) of related quinoline derivatives reveal that modifications to the phenyl group can enhance anticancer activity while reducing toxicity.

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | Mechanism of Action |

|---|---|---|

| Antimicrobial | Broad-spectrum activity against pathogens | Disruption of cell membranes; inhibition of metabolism |

| Antitumor | Induces apoptosis in cancer cells | Modulation of survival signaling pathways |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | Inhibition of inflammatory enzymes |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that (4-Isopropylphenyl)(quinolin-3-yl)methanone effectively combats infections caused by multidrug-resistant organisms, showcasing its therapeutic potential.

- Anticancer Research : Another investigation focused on the SAR of quinoline derivatives, indicating that specific modifications can significantly enhance anticancer properties while minimizing toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.